molecular formula C15H24Br2N2O2 B14624128 1,3-Bis(5-bromopentyl)-6-methylpyrimidine-2,4(1H,3H)-dione CAS No. 56899-24-2

1,3-Bis(5-bromopentyl)-6-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B14624128
CAS No.: 56899-24-2
M. Wt: 424.17 g/mol
InChI Key: GKLWEUSPZFWTIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(5-bromopentyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine This compound is characterized by the presence of bromine atoms attached to pentyl chains and a methyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(5-bromopentyl)-6-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 6-methyluracil with 1,5-dibromopentane. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(5-bromopentyl)-6-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring or the attached alkyl chains.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while oxidation might introduce hydroxyl or carbonyl groups.

Scientific Research Applications

1,3-Bis(5-bromopentyl)-6-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving DNA and RNA analogs due to its structural similarity to nucleotides.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(5-bromopentyl)-6-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with biological molecules. The bromine atoms and the pyrimidine ring can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to modifications that affect their function. The compound may also interfere with enzymatic activities by binding to active sites or altering the structure of the enzyme.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(5-chloropentyl)-6-methylpyrimidine-2,4(1H,3H)-dione: Similar structure but with chlorine atoms instead of bromine.

    1,3-Bis(5-iodopentyl)-6-methylpyrimidine-2,4(1H,3H)-dione: Similar structure but with iodine atoms instead of bromine.

    1,3-Bis(5-bromopentyl)-5,5-dimethylpyrimidine-2,4(1H,3H)-dione: Similar structure but with additional methyl groups on the pyrimidine ring.

Uniqueness

1,3-Bis(5-bromopentyl)-6-methylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of bromine atoms, which can participate in specific chemical reactions that other halogenated derivatives may not. The compound’s structure allows for versatile modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No.

56899-24-2

Molecular Formula

C15H24Br2N2O2

Molecular Weight

424.17 g/mol

IUPAC Name

1,3-bis(5-bromopentyl)-6-methylpyrimidine-2,4-dione

InChI

InChI=1S/C15H24Br2N2O2/c1-13-12-14(20)19(11-7-3-5-9-17)15(21)18(13)10-6-2-4-8-16/h12H,2-11H2,1H3

InChI Key

GKLWEUSPZFWTIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=O)N1CCCCCBr)CCCCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.